

Application Notes and Protocols for Mandyphos SL-M003-2 Catalysts

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Compound of Interest		
Compound Name:	Mandyphos SL-M003-2	
Cat. No.:	B12322183	Get Quote

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Introduction

Mandyphos SL-M003-2 is a chiral ferrocenyl diphosphine ligand developed by Solvias.[1] It belongs to the well-established Mandyphos family of ligands, which are known for their effectiveness in a variety of asymmetric catalytic reactions. The catalyst's full chemical name is (RP,R'P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene.[2] This ligand is particularly noted for its application in rhodium-catalyzed asymmetric hydrogenations, among other transition metal-catalyzed transformations. The unique structural features of Mandyphos SL-M003-2, including its planar chirality from the ferrocene backbone and central chirality on the side chains, contribute to its high efficiency and enantioselectivity in creating chiral molecules. These application notes provide an overview of the substrate scope and detailed protocols for reactions utilizing Mandyphos SL-M003-2.

Substrate Scope and Performance Data

The Mandyphos class of ligands, including SL-M003-2, has demonstrated broad applicability in asymmetric catalysis. The primary application lies in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins. Below is a summary of the typical substrate classes for which Mandyphos ligands are effective.



Table 1: General Substrate Scope for Rh-catalyzed Asymmetric Hydrogenation with Mandyphos Ligands

Substrate Class	Typical Product
α-Acetamidoacrylates	Chiral α-amino acid derivatives
α-Enamides	Chiral amides
β-Enamides	Chiral amides
Acrylic Acid Derivatives	Chiral carboxylic acid derivatives
Itaconates	Chiral succinate derivatives
β-Ketoesters	Chiral β-hydroxyesters
1,3-Diketones	Chiral diols

Note: This table represents the general substrate scope for the Mandyphos family of ligands. Specific performance data for SL-M003-2 is not publicly available in the form of detailed substrate tables.

Beyond rhodium-catalyzed hydrogenations, Mandyphos ligands have also found utility in other catalytic systems:[3]

- Iridium-catalyzed asymmetric transfer hydrogenation of ketones.[3]
- Copper-catalyzed enantioselective hydroboration of α and β -unsaturated esters and nitriles. [3]

Experimental Protocols

The following are general protocols for the application of **Mandyphos SL-M003-2** in asymmetric hydrogenation. These should be regarded as starting points, and optimization of reaction conditions (e.g., catalyst loading, hydrogen pressure, temperature, and reaction time) is often necessary for specific substrates.



Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Olefins

This protocol is a general guideline for the asymmetric hydrogenation of prochiral olefins such as enamides and itaconates.

Materials:

- Mandyphos SL-M003-2 ligand
- Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)
- Substrate
- Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or toluene)
- Hydrogen gas (high purity)
- Autoclave or a suitable high-pressure reactor

Procedure:

- Catalyst Preparation (in-situ):
 - In a glovebox or under an inert atmosphere, add the rhodium precursor (1.0 mol%) and
 Mandyphos SL-M003-2 (1.1 mol%) to a reaction vessel.
 - Add a portion of the degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
- Reaction Setup:
 - In a separate vessel, dissolve the substrate in the remaining degassed solvent.
 - Transfer the substrate solution to the vessel containing the pre-formed catalyst.
 - Seal the reaction vessel and transfer it to the autoclave.



- · Hydrogenation:
 - Purge the autoclave with hydrogen gas 3-5 times.
 - Pressurize the autoclave to the desired hydrogen pressure (typically 1-50 bar).
 - Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C)
 for the specified time (typically 1-24 hours).
- Work-up and Analysis:
 - After the reaction is complete, carefully vent the hydrogen gas.
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel.
 - The enantiomeric excess (ee%) of the product is typically determined by chiral HPLC or GC analysis.

Diagrams

Logical Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening and optimizing a catalytic asymmetric hydrogenation reaction using **Mandyphos SL-M003-2**.

Caption: Workflow for Asymmetric Hydrogenation.

Proposed Catalytic Cycle for Rh-Mandyphos Catalyzed Hydrogenation of Enamides

The following diagram illustrates a generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides.

Caption: Rh-Mandyphos Catalytic Cycle.



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